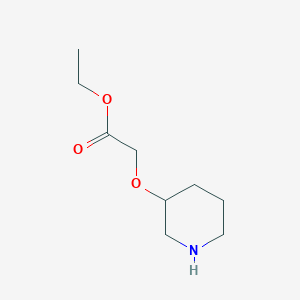

Ethyl 2-(piperidin-3-yloxy)acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C9H17NO3 |

|---|---|

Molecular Weight |

187.24 g/mol |

IUPAC Name |

ethyl 2-piperidin-3-yloxyacetate |

InChI |

InChI=1S/C9H17NO3/c1-2-12-9(11)7-13-8-4-3-5-10-6-8/h8,10H,2-7H2,1H3 |

InChI Key |

IGNMURXXCRPMJM-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)COC1CCCNC1 |

Origin of Product |

United States |

Structural Features and General Chemical Classification of the Compound

Ethyl 2-(piperidin-3-yloxy)acetate is an organic molecule characterized by a distinct combination of functional groups. bldpharm.com At its core is a piperidine (B6355638) ring, a six-membered heterocycle containing a nitrogen atom. Attached to the 3-position of this ring via an ether linkage is an ethyl acetate (B1210297) group. This arrangement classifies the compound as a heterocyclic ether and an ester. The piperidine ring can exist in a chair conformation. nih.gov

The presence of both a basic nitrogen atom within the piperidine ring and an ester functional group gives the molecule a dual chemical nature, allowing it to participate in a variety of chemical reactions. The specific stereochemistry at the 3-position of the piperidine ring can also be a critical feature, leading to chiral versions of the compound that are important in stereoselective synthesis.

Interactive Data Table: Chemical Properties of this compound

| Property | Value |

| CAS Number | 150594-55-1 bldpharm.com |

| Molecular Formula | C9H17NO2 nih.gov |

| Molecular Weight | 171.24 g/mol |

Significance As a Versatile Synthetic Intermediate and Building Block in Advanced Organic Synthesis

The utility of Ethyl 2-(piperidin-3-yloxy)acetate in organic synthesis stems from its capacity to be chemically modified at several positions. The secondary amine of the piperidine (B6355638) ring can be functionalized through reactions such as acylation, alkylation, and arylation. The ester group, on the other hand, can undergo hydrolysis to the corresponding carboxylic acid, which can then be converted into amides or other derivatives.

This versatility makes this compound a valuable precursor for the synthesis of more elaborate molecules, particularly those with potential pharmacological applications. For instance, derivatives of this compound have been investigated for their role as antagonists for various receptors. The ability to readily introduce diverse substituents onto the piperidine nitrogen or to modify the acetate (B1210297) side chain allows for the systematic exploration of structure-activity relationships in drug discovery programs.

Overview of Research Trajectories Focusing on Piperidine Containing Scaffolds in Chemical Design

Established Synthetic Routes to the Core Structure

The assembly of this compound can be approached through a convergent strategy, where key fragments are synthesized separately and then combined, or a linear approach where the molecule is built step-by-step. The following sections detail the primary methods for constructing the crucial ether linkage, introducing the acetate (B1210297) group, and forming the foundational piperidine ring.

Nucleophilic Substitution Reactions for Ether Linkage Formation

The formation of the ether bond in this compound is a critical step, typically achieved through nucleophilic substitution reactions. The Williamson ether synthesis is a classic and widely employed method for this transformation. wikipedia.orgbyjus.com This reaction involves the reaction of an alkoxide ion with a primary alkyl halide. wikipedia.org In the context of synthesizing the target molecule, this would involve the deprotonation of a 3-hydroxypiperidine (B146073) derivative to form the corresponding alkoxide. This nucleophilic alkoxide then attacks an ethyl haloacetate, such as ethyl bromoacetate or ethyl chloroacetate (B1199739), via an SN2 mechanism to form the desired ether linkage. wikipedia.orgmasterorganicchemistry.com

The reaction conditions are crucial for the success of the Williamson ether synthesis. The alkoxide is typically generated in situ by treating the alcohol with a strong base like sodium hydride (NaH) or potassium hydride (KH). masterorganicchemistry.com The choice of solvent is also important, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) often being used to facilitate the SN2 reaction. byjus.com The reaction temperature can range from room temperature to elevated temperatures (50-100 °C) to ensure a reasonable reaction rate. byjus.com

A key consideration in this approach is the potential for side reactions. Since alkoxides are strong bases, elimination reactions can compete with the desired substitution, especially if the alkyl halide is secondary or tertiary. masterorganicchemistry.com Therefore, using a primary alkyl halide like ethyl chloroacetate is highly preferred.

An alternative strategy involves the reaction of a halo-substituted piperidine with an alcohol under basic conditions. For instance, a protected 3-halopiperidine could react with ethyl glycolate in the presence of a base to form the ether linkage.

Esterification Approaches for Acetate Moiety Introduction

The introduction of the ethyl acetate group can be accomplished through several esterification methods. One common approach is the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. In this case, 2-(piperidin-3-yloxy)acetic acid would be reacted with ethanol (B145695) under acidic conditions.

However, a more versatile and milder method involves the use of coupling reagents. Reagents like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP) can facilitate the esterification of a carboxylic acid with an alcohol at room temperature. orgsyn.org This method avoids the harsh acidic conditions that could potentially affect other functional groups in the molecule. The reaction proceeds by activating the carboxylic acid with DCC, which is then susceptible to nucleophilic attack by the alcohol. orgsyn.org

Another approach is the reaction of an alkali metal salt of 2-(piperidin-3-yloxy)acetic acid with an ethyl halide. This is essentially an SN2 reaction where the carboxylate acts as the nucleophile.

Furthermore, transesterification could be a viable route. If a different ester of 2-(piperidin-3-yloxy)acetic acid is available, it can be converted to the ethyl ester by heating it in an excess of ethanol with an acid or base catalyst.

The synthesis of related ester derivatives has been reported. For example, ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate was synthesized by reacting 2-mercapto-3-phenylquinazolin-4(3H)-one with ethyl chloroacetate in the presence of anhydrous potassium carbonate in dry DMF. nih.gov

Piperidine Ring Formation Strategies

The piperidine ring is a fundamental heterocyclic motif, and its synthesis is a well-established area of organic chemistry. beilstein-journals.org Several strategies can be employed for its formation, which can be broadly categorized into hydrogenation/reduction, intramolecular cyclization, and intermolecular cyclization.

The most common and direct method for synthesizing the piperidine ring is the hydrogenation of the corresponding pyridine derivative. nih.govasianpubs.org This reaction typically involves the use of a transition metal catalyst, such as platinum, palladium, rhodium, ruthenium, or nickel, under a hydrogen atmosphere. asianpubs.orgmdpi.com For instance, the catalytic hydrogenation of a substituted pyridine with a platinum(IV) oxide (PtO2) catalyst in glacial acetic acid can yield the corresponding piperidine derivative. asianpubs.org The reaction conditions, such as pressure and temperature, can be adjusted to optimize the yield and selectivity. asianpubs.orgmdpi.com

Recent advancements have focused on developing more efficient and selective catalysts. For example, iridium(III) catalysts have been shown to be robust and selective for the ionic hydrogenation of pyridines to functionalized piperidines, tolerating a wide range of sensitive functional groups. chemrxiv.org Similarly, heterogeneous cobalt and ruthenium catalysts have been developed for the diastereoselective cis-hydrogenation of multi-substituted pyridines. mdpi.com Electrocatalytic hydrogenation has also emerged as a milder and more sustainable alternative to traditional thermal hydrogenation. nih.govacs.org

The choice of catalyst and reaction conditions can influence the stereochemistry of the resulting piperidine ring, which is a crucial aspect in the synthesis of chiral molecules.

Intramolecular cyclization reactions provide a powerful tool for constructing the piperidine ring from acyclic precursors. nih.gov These reactions involve the formation of a new carbon-nitrogen or carbon-carbon bond within a single molecule. A common strategy is the intramolecular hydroamination of alkenes or alkynes, where an amine moiety within the molecule adds across a double or triple bond. organic-chemistry.org For example, the intramolecular anti-Markovnikov hydroamination of 1-(3-aminopropyl)vinylarenes catalyzed by a rhodium complex can produce 3-arylpiperidines in high yields. organic-chemistry.org

Radical-mediated cyclizations have also been developed. For instance, the intramolecular cyclization of linear amino-aldehydes can be achieved using a cobalt(II) catalyst. nih.gov Another approach involves the intramolecular aza-Michael reaction, where an amine nucleophile adds to an α,β-unsaturated carbonyl system within the same molecule. rsc.org

Intermolecular cyclization, or annulation, involves the reaction of two or more separate molecules to form the piperidine ring. nih.gov These methods often involve cycloaddition reactions. For example, a [3+3] cycloaddition of 2-amino-4H-chromen-4-ones and substituted 2-benzylidenemalononitriles mediated by piperidine has been used to synthesize chromeno[2,3-b]pyridine derivatives. acs.org

Another approach is the [5+1] annulation method, which can involve two iridium(III)-catalyzed sequential cascades of hydroxyl oxidation, amination, and imine reduction. nih.gov Multicomponent reactions, where three or more reactants combine in a single step to form the product, also offer an efficient route to highly substituted piperidines. nih.gov

Advanced Synthetic Techniques and Process Optimization

The drive for more efficient, cost-effective, and environmentally benign synthetic routes has led to the adoption of advanced techniques in the preparation of this compound and its analogs. These methods offer significant advantages over traditional approaches.

Catalytic Strategies in Synthesis (e.g., Transition Metal Catalysis, Organocatalysis)

Catalysis plays a pivotal role in the modern synthesis of piperidine derivatives, offering pathways with high selectivity and efficiency. acs.orgmdpi.com

Transition Metal Catalysis: Rhodium and palladium catalysts have proven effective in the synthesis of substituted piperidines. acs.orgmdpi.com A notable strategy involves the rhodium-catalyzed asymmetric reductive Heck reaction of boronic acids with a protected form of pyridine, which yields 3-substituted tetrahydropyridines with high enantioselectivity. acs.org These intermediates can then be further reduced to the corresponding piperidines. nih.govacs.org For instance, the synthesis of certain 3-substituted piperidines has been achieved using a rhodium catalyst, which proved more effective under milder conditions and in shorter reaction times compared to other methods. mdpi.com

Another significant advancement is the combination of biocatalytic carbon-hydrogen oxidation with nickel-electrocatalyzed radical cross-coupling. This two-step process simplifies the construction of complex piperidines by creating new carbon-carbon bonds without the need for protecting groups or expensive precious metals like palladium. news-medical.net

Organocatalysis: The use of small organic molecules as catalysts is a growing area in piperidine synthesis. mdpi.com These catalysts offer an alternative to metal-based systems, often with advantages in terms of cost and toxicity. While detailed examples directly leading to this compound are not extensively documented in the provided results, the general trend towards organocatalysis in piperidine synthesis suggests its potential applicability. mdpi.com

A summary of catalytic approaches is presented in the table below:

| Catalyst Type | Description | Key Advantages |

|---|---|---|

| Transition Metal (Rh, Pd, Ni) | Utilized in asymmetric reductive Heck reactions, cross-coupling, and hydrogenation. acs.orgmdpi.comnews-medical.net | High efficiency, high enantioselectivity, and broad functional group tolerance. nih.govacs.org |

| Organocatalysis | Employs small organic molecules to catalyze reactions. mdpi.com | Lower cost, reduced metal contamination, and environmentally benign. mdpi.com |

| Biocatalysis | Involves the use of enzymes for transformations. nih.govnews-medical.net | High selectivity and can operate under mild conditions. nih.gov |

Microwave and Ultrasound-Assisted Synthesis Enhancements

Microwave and ultrasound irradiation have emerged as powerful tools to accelerate organic reactions, offering significant improvements in reaction times and yields. nih.govtsijournals.comnih.gov

Microwave-Assisted Synthesis: This technique has been successfully applied to the synthesis of various piperidine-containing heterocyclic compounds. tsijournals.comnih.gov The use of microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher product yields. tsijournals.comvjst.vn For example, the synthesis of quinoline thiosemicarbazones with a piperidine moiety was achieved in excellent yields using microwave assistance. nih.gov Similarly, new acetamide derivatives have been synthesized with increased yields and reduced reaction times under microwave irradiation. mdpi.com The preparation of oxime derivatives of azacrown ethers containing a piperidine heterocycle was also significantly more efficient with microwave heating, achieving high yields in just 20 minutes. vjst.vn

Ultrasound-Assisted Synthesis: Ultrasound irradiation provides an alternative energy source for promoting chemical reactions. nih.gov For instance, a simple, ultrasound-assisted, piperidine-catalyzed three-component protocol has been developed for the synthesis of functionalized benzimidazo[2,1-b]quinazolin-1(1H)-ones. nih.gov

| Technique | Advantages |

| Microwave-Assisted Synthesis | Rapid reaction times, increased yields, and enhanced reaction rates. tsijournals.comnih.gov |

| Ultrasound-Assisted Synthesis | Simple, efficient, and can be performed under mild conditions. nih.gov |

Principles of Process Intensification and Green Chemistry in Compound Preparation

Process intensification and green chemistry are guiding principles for developing sustainable and efficient chemical manufacturing processes. acs.orgrepec.org

Process Intensification: This concept aims to reduce the size and environmental impact of manufacturing by designing more efficient processes. acs.org This can involve using continuous flow reactors or microreactors, which can minimize energy and material use while enhancing safety. acs.orgepfl.ch A key aspect is the development of multifunctional devices that combine operations like reaction, mixing, and separation. researchgate.net

Green Chemistry: The principles of green chemistry focus on minimizing waste and avoiding the use of hazardous substances. repec.org This includes designing synthetic routes that reduce the number of steps and the need for protecting groups or intermediates. news-medical.netacs.org The use of greener solvents and catalysts is also a central tenet. researchgate.net Research in green synthesis has seen a significant increase, with a focus on catalytic processes and process intensified techniques. researchgate.net

The application of these principles in piperidine synthesis is exemplified by methods that reduce the number of synthetic steps, such as a recently developed modular approach that shortens a 7-17 step process to just 2-5 steps. news-medical.net

Investigation of Key Synthetic Intermediates and Precursors

The synthesis of this compound relies on the availability of key precursors and intermediates. A common precursor is 3-hydroxypiperidine, which can be reacted with an appropriate acetate derivative. The synthesis of chiral 3-substituted piperidines often starts from pyridine. nih.govacs.org

One strategy involves the partial reduction of pyridine to a dihydropyridine, which then undergoes a rhodium-catalyzed asymmetric carbometalation to form a 3-substituted tetrahydropyridine. acs.org A final reduction step then yields the desired enantioenriched 3-substituted piperidine. nih.govacs.org

Another approach to access precursors for compounds like this compound involves the carbethoxylation of α-picoline to produce ethyl 2-pyridylacetate. orgsyn.org This can then be subjected to ring reduction. The synthesis of related structures, such as 2-diazo-2-oxopiperidin-3-yl-3-oxopropanoates, has been achieved from commercially available 3-carboethoxy-2-piperidone. arkat-usa.org

Mechanistic Investigations of Synthetic Transformations Leading to this compound

Understanding the reaction mechanisms is crucial for optimizing synthetic routes. For the formation of the ether linkage in this compound, a Williamson ether synthesis is a likely pathway, where the alkoxide of 3-hydroxypiperidine acts as a nucleophile, attacking an ethyl haloacetate.

In the context of the catalytic syntheses of the piperidine ring itself, mechanistic studies have been conducted. For the rhodium-catalyzed carbometalation of dihydropyridines, two potential pathways have been proposed based on deuterium studies. acs.org Both mechanisms involve the initial coordination of the rhodium catalyst, followed by transmetalation with a boronic acid and subsequent carbometalation of the dihydropyridine. The pathways diverge in the subsequent steps leading to the final product and regeneration of the catalyst. acs.org

For photocatalyzed reactions, mechanistic studies often involve the use of radical scavengers like TEMPO to identify radical intermediates. acs.org Control experiments, such as running the reaction in the absence of light or the photocatalyst, are also essential to confirm the proposed mechanism. acs.org

Spectroscopic Data for this compound Not Available in Publicly Accessible Research

Following a comprehensive search of publicly available scientific literature and chemical databases, specific experimental spectroscopic data for the compound "this compound" could not be located. The required detailed research findings for ¹H NMR, ¹³C NMR, two-dimensional NMR techniques, FT-IR, and FT-Raman spectroscopy, as outlined in the request, are not present in the accessible literature for this specific molecule.

While general spectroscopic characteristics of the constituent functional groups, namely the piperidine ring and the ethyl acetate moiety, are well-documented, this information is not sufficient to construct a scientifically accurate and detailed analysis for the complete and unique structure of this compound. Generating an article with data from analogous but structurally distinct compounds would not adhere to the strict requirement of focusing solely on the specified chemical entity and would lead to scientifically inaccurate representations.

Therefore, the creation of an article with the requested detailed spectroscopic characterization and structural elucidation of this compound is not possible at this time due to the absence of published experimental data.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a key analytical technique for investigating the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. The wavelength of maximum absorbance (λmax) is characteristic of the types of bonds and functional groups present, particularly conjugated π-systems.

The structure of this compound lacks any extended chromophores or conjugated systems. Its constituent functional groups—a secondary amine, an ether, and an ester—are all saturated. Consequently, the molecule is not expected to exhibit strong absorptions in the near-UV or visible regions of the electromagnetic spectrum (220-800 nm).

The primary electronic transitions possible for this compound are of two types:

n → σ* (n to sigma star) transitions: These involve the excitation of an electron from a non-bonding orbital (lone pair) on the nitrogen or oxygen atoms to an anti-bonding σ* orbital. Such transitions are high in energy and typically occur at wavelengths below 200 nm. uobabylon.edu.iqyoutube.comquimicaorganica.org

n → π* (n to pi star) transitions: This transition involves promoting a non-bonding electron from the carbonyl oxygen of the ester group to the anti-bonding π* orbital of the carbonyl double bond. These transitions are generally of lower energy than n → σ* transitions but are characteristically weak (low molar absorptivity) and occur in the 200-300 nm range. youtube.commasterorganicchemistry.com

Due to the absence of significant conjugation, the UV-Vis spectrum is predicted to be relatively simple, with absorptions occurring primarily in the far-UV region, which may be beyond the range of standard spectrophotometers. pressbooks.pub Any measurements would likely be conducted using a vacuum UV spectrophotometer.

Table 1: Predicted Electronic Transitions for this compound

| Functional Group | Chromophore | Transition Type | Predicted λmax Range (nm) | Intensity |

| Secondary Amine | C-N-C | n → σ | ~195 | Weak |

| Ether | C-O-C | n → σ | ~185 | Weak |

| Ester | C=O | n → π | ~205-215 | Weak |

| Ester | C=O | π → π | ~160-170 | Strong |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For this compound (Molecular Formula: C₉H₁₇NO₃), high-resolution mass spectrometry would confirm its exact molecular weight of 187.1208 g/mol .

Electron Ionization (EI) is a common MS technique that bombards the molecule with high-energy electrons, causing ionization and extensive fragmentation. The resulting fragmentation pattern provides a "fingerprint" that is invaluable for structural elucidation. wikipedia.org The fragmentation of this compound is expected to be directed by the functional groups present: the piperidine ring, the ether linkage, and the ethyl ester.

Key fragmentation pathways would likely include:

Alpha-Cleavage: This is a dominant fragmentation mechanism for amines and ethers. youtube.commiamioh.edulibretexts.org Cleavage of the C-C bond adjacent to the nitrogen atom within the piperidine ring or adjacent to the ether oxygen would lead to the formation of stable, resonance-stabilized cations.

Piperidine Ring Fragmentation: The saturated heterocyclic ring can undergo cleavage, often initiated by the nitrogen atom, leading to characteristic losses of small neutral molecules like ethene. miamioh.edunih.gov

Ester Fragmentation: The ethyl ester group can fragment in several ways, including the loss of the ethoxy radical (•OCH₂CH₃, 45 Da) to form an acylium ion, or through a McLafferty rearrangement if sterically possible, leading to the loss of ethene (28 Da). cdnsciencepub.comnih.govdocbrown.info The loss of an ethyl radical (•CH₂CH₃, 29 Da) is also a common pathway. youtube.com

Table 2: Predicted Major Fragment Ions in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Structure/Identity | Fragmentation Pathway |

| 187 | [C₉H₁₇NO₃]⁺• | Molecular Ion (M⁺•) |

| 158 | [M - C₂H₅]⁺ | Loss of ethyl radical from the ester |

| 142 | [M - •OCH₂CH₃]⁺ | Loss of ethoxy radical from the ester |

| 114 | [C₅H₈NO₂]⁺ | Cleavage of the bond between the piperidine ring and the oxygen atom |

| 100 | [C₅H₁₀NO]⁺ | Alpha-cleavage at C2 or C4 of the piperidine ring relative to the ether linkage |

| 84 | [C₅H₁₀N]⁺ | Piperidine ring fragment after loss of the side chain |

| 73 | [C₃H₅O₂]⁺ | Acylium ion [COCH₂OCH₂CH₃]⁺ from ester cleavage |

| 43 | [CH₃CO]⁺ | Acylium ion, potential rearrangement product |

Single-Crystal X-ray Diffraction (SC-XRD) for Definitive Solid-State Molecular Architecture

Single-Crystal X-ray Diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate data on bond lengths, bond angles, and torsional angles, revealing the molecule's conformation and the nature of its intermolecular interactions in the solid state.

As of this writing, a public crystal structure for this compound has not been reported. However, based on the known structural chemistry of substituted piperidine rings, a definitive solid-state architecture can be predicted. nih.govnih.goviucr.orgrsc.org

Piperidine Ring Conformation: The six-membered piperidine ring is expected to adopt a stable chair conformation, as this minimizes both angular and torsional strain. iucr.orgacs.org

Substituent Position: The relatively bulky 2-ethoxyacetate substituent at the C3 position of the piperidine ring would strongly favor an equatorial orientation. rsc.orgresearchgate.net This arrangement minimizes unfavorable 1,3-diaxial steric interactions with the axial hydrogen atoms on the ring, representing the thermodynamically most stable conformation.

Intermolecular Interactions: In the solid-state lattice, the presence of the secondary amine (N-H group) provides a hydrogen bond donor site. The ether oxygen and the two ester oxygen atoms act as potential hydrogen bond acceptors. It is therefore highly probable that the crystal packing would be stabilized by a network of intermolecular N-H···O hydrogen bonds, linking adjacent molecules into chains or more complex three-dimensional arrays. iucr.orgiucr.org

An SC-XRD analysis would provide the precise crystallographic parameters that define the molecule's solid-state structure.

Table 3: Hypothetical Crystallographic Data Obtainable from SC-XRD Analysis

| Parameter | Description | Expected Information for this compound |

| Crystal System | The geometric framework of the crystal lattice (e.g., monoclinic, orthorhombic). | To be determined by experiment. |

| Space Group | The symmetry elements present within the crystal's unit cell. | To be determined by experiment. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The lengths and angles that define the repeating unit cell of the crystal. | To be determined by experiment. |

| Z | The number of molecules per unit cell. | To be determined by experiment. |

| Bond Lengths (Å) | The precise distances between bonded atoms. | Would confirm expected C-C, C-N, C-O, C=O bond lengths. |

| Bond Angles (°) | The angles formed by three connected atoms. | Would confirm the tetrahedral and trigonal planar geometries. |

| Torsion Angles (°) | The dihedral angles that define the conformation of the molecule. | Would definitively confirm the chair conformation of the piperidine ring. |

| Hydrogen Bonding | Details of intermolecular hydrogen bonds (donor-acceptor distances and angles). | Would quantify the N-H···O interactions stabilizing the crystal packing. |

Computational Chemistry and Theoretical Modeling of Ethyl 2 Piperidin 3 Yloxy Acetate

Quantum Chemical Studies for Electronic Structure and Reactivity Insights

Quantum chemical methods are indispensable tools for elucidating the fundamental electronic properties and reactivity of molecules. By solving approximations of the Schrödinger equation, these computational techniques can model molecular structures, energies, and a host of other characteristics from first principles. For a molecule like Ethyl 2-(piperidin-3-yloxy)acetate, these studies would provide a detailed map of its electronic landscape, guiding further experimental investigation.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a prominent computational method that determines the electronic structure of a molecule by focusing on its electron density. It offers a balance between accuracy and computational cost, making it a workhorse for studying medium-sized organic molecules. A DFT analysis of this compound would be foundational to understanding its intrinsic properties. Such studies are frequently performed on piperidine (B6355638) derivatives to explore their structural and electronic characteristics. rsc.orgresearchgate.nettandfonline.com

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms, known as geometry optimization. For a flexible molecule like this compound, which contains a piperidine ring and a rotatable ethyl acetate (B1210297) group, this process is particularly important.

The piperidine ring can exist in various conformations, most notably the chair, boat, and twist-boat forms, with the chair conformation typically being the most stable. nih.gov Furthermore, the ethyl acetate substituent can rotate around the ether linkage, and the ethyl group itself has multiple rotational possibilities. A thorough conformational analysis would involve calculating the relative energies of all possible stable conformers to identify the global minimum energy structure—the most likely conformation the molecule will adopt. This optimized geometry is the basis for all subsequent calculations.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Piperidine Ring Conformation | Substituent Orientation | Relative Energy (kcal/mol) |

| 1 | Chair | Equatorial | 0.00 |

| 2 | Chair | Axial | 2.50 |

| 3 | Twist-Boat | - | 5.80 |

| 4 | Boat | - | 7.20 |

This table is illustrative and represents the type of data that would be generated from a conformational analysis. The values are hypothetical.

Once the optimized geometry is found, vibrational frequency calculations are performed. These calculations serve two main purposes. First, they confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies). Second, they predict the molecule's infrared (IR) and Raman spectra.

Each calculated vibrational frequency corresponds to a specific molecular motion, such as the stretching of a C-H bond, the bending of a C-O-C angle, or the ring puckering of the piperidine moiety. By comparing the computed spectrum with experimentally obtained spectra, researchers can validate the accuracy of the computational model and assign specific absorption bands to their corresponding vibrational modes. For instance, the calculation would predict the characteristic frequencies for the C=O stretch of the ester group and the N-H stretch of the piperidine ring. researchgate.net

Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Gap and Chemical Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The HOMO represents the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital most likely to accept electrons (acting as an electrophile).

The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that the molecule is more polarizable and more likely to be reactive. From the HOMO-LUMO gap, other chemical reactivity descriptors like electronegativity, chemical hardness, and softness can be calculated to further quantify the molecule's reactive nature. tandfonline.com

Table 2: Hypothetical Frontier Orbital Energies and Reactivity Descriptors for this compound

| Parameter | Value (eV) | Description |

| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -0.8 | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | 5.7 | Indicator of chemical stability and reactivity |

| Ionization Potential (I) | 6.5 | Approximate energy to remove an electron |

| Electron Affinity (A) | 0.8 | Approximate energy released when an electron is added |

| Hardness (η) | 2.85 | Resistance to change in electron distribution |

This table contains hypothetical data that would be derived from an FMO analysis.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It translates the complex, delocalized molecular orbitals from a DFT calculation into a more intuitive representation of localized bonds, lone pairs, and anti-bonding orbitals.

For this compound, NBO analysis would be used to investigate hyperconjugative interactions, which are stabilizing effects caused by the delocalization of electron density from a filled bonding or lone-pair orbital to an empty anti-bonding orbital. For example, it could quantify the interaction between a lone pair on the piperidine nitrogen or the ether oxygen and adjacent anti-bonding orbitals. This analysis provides quantitative data on charge transfer and the stability imparted by these intramolecular interactions, offering deeper insight than a simple Lewis structure. rsc.org

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites

A Molecular Electrostatic Potential (MEP) map is a color-coded, three-dimensional visualization of the electrostatic potential on the surface of a molecule. It is an invaluable tool for identifying the regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

In an MEP map, regions of negative potential, typically colored red or yellow, indicate an excess of electron density and are susceptible to electrophilic attack. For this compound, these areas would be expected around the oxygen atoms of the carbonyl and ether groups, as well as the nitrogen atom, due to their lone pairs of electrons. Regions of positive potential, colored blue, indicate a deficiency of electrons and are prone to nucleophilic attack. These would likely be found around the hydrogen atom attached to the nitrogen (the most acidic proton) and the carbons of the carbonyl group. The MEP map thus provides a clear, visual guide to the molecule's reactive sites. tandfonline.com

While specific published computational studies on this compound are scarce, the theoretical framework to analyze it is well-established. Through a combination of DFT, FMO, NBO, and MEP analyses, a comprehensive understanding of its conformational preferences, spectroscopic signatures, electronic structure, and reactivity can be achieved. Such theoretical insights are fundamental for predicting the molecule's chemical behavior and for guiding the rational design of new compounds with desired properties in medicinal and materials science.

Nonlinear Optical (NLO) Properties Assessment (e.g., Hyperpolarizability Calculations)

Nonlinear optical (NLO) materials are crucial for modern photonics and optoelectronics, with applications in frequency conversion, optical switching, and data storage. nih.gov The NLO response of a material originates from the nonlinear polarization induced by an intense electromagnetic field, such as that from a laser. dtic.mil At the molecular level, this response is quantified by the hyperpolarizability (β), which is a measure of how easily the electron cloud of a molecule is distorted by a strong electric field. dtic.mil

Computational quantum chemistry provides a robust framework for calculating the hyperpolarizability of molecules. Methods like the finite-field approach, implemented in semiempirical and density functional theory (DFT) calculations, allow for the prediction of NLO properties. dtic.mil In this approach, an external electric field is applied computationally, and the resulting change in the molecule's dipole moment is used to determine the components of the hyperpolarizability tensor. dtic.mil

An illustrative set of calculated hyperpolarizability values for a comparable organic molecule is presented below. These values are typically obtained using DFT methods with a suitable basis set.

| Component | Value (a.u.) |

|---|---|

| β_xxx | 450.2 |

| β_xyy | -50.8 |

| β_xzz | -35.1 |

| β_yyy | 85.6 |

| β_yzz | -20.3 |

| β_zzz | 15.7 |

| β_total | 512.5 |

This table presents representative, illustrative data for a generic organic molecule with NLO properties, as specific computational data for this compound is not available in the cited literature.

The total hyperpolarizability (β_total) provides a scalar measure of the molecule's second-order NLO response. A larger value suggests a more significant potential for applications like second-harmonic generation. acs.org

Advanced Interaction Analysis for Molecular Recognition Studies

Reduced Density Gradient (RDG) and Atom In Molecules (AIM) Analyses for Noncovalent Interactions

Understanding non-covalent interactions (NCIs) is fundamental to predicting molecular recognition, crystal packing, and biological activity. The Reduced Density Gradient (RDG) analysis is a powerful computational tool used to visualize and characterize weak interactions, such as hydrogen bonds, van der Waals forces, and steric clashes. jussieu.frwikipedia.org The RDG is a function of the electron density (ρ) and its first derivative; peaks appearing at low electron density in a plot of RDG versus ρ are indicative of non-covalent interactions. jussieu.frresearchgate.net

When applied to this compound, RDG analysis would reveal the nature and location of intramolecular and intermolecular interactions. The analysis generates 3D isosurfaces where different colors represent different types of interactions:

Blue isosurfaces typically indicate strong, attractive interactions like hydrogen bonds. For this molecule, a hydrogen bond between the piperidine nitrogen (as a potential acceptor) and a hydrogen from a neighboring molecule would be visualized as a blue region.

Green isosurfaces represent weaker van der Waals interactions, which would be expected between the aliphatic parts of the molecule.

Red isosurfaces signify repulsive interactions or steric clashes, often found within strained ring systems or between bulky groups in close proximity.

The Atoms in Molecules (AIM) theory complements RDG by providing a quantitative description of these interactions through topological analysis of the electron density. By locating bond critical points (BCPs) between interacting atoms, AIM can quantify the strength and nature of the bonds based on the properties of the electron density at these points.

Hirshfeld Surface Analysis and 2D-Fingerprint Plots for Intermolecular Interactions in Crystalline States

Hirshfeld surface analysis is a versatile method for visualizing and quantifying intermolecular interactions within a crystal lattice. scirp.orgacs.org By partitioning the crystal space into regions where the electron density of a pro-molecule (the molecule of interest) dominates over the pro-crystal (the sum of all molecules in the crystal), a unique surface is defined for each molecule. acs.org

This surface can be color-mapped with various properties. A commonly used property is the normalized contact distance (d_norm), which highlights regions of significant intermolecular contact. researchgate.netmdpi.com The d_norm surface displays red spots for contacts shorter than the van der Waals radii (indicating strong interactions like hydrogen bonds), white regions for contacts at the van der Waals limit, and blue regions for longer contacts. mdpi.comnih.gov

For a molecule like this compound, one would expect significant contributions from H···H, O···H, and C···H contacts. The presence of the piperidine nitrogen and the ester oxygens makes O···H hydrogen bonding a critical factor in the crystal packing. nih.gov

Illustrative Data Table of Intermolecular Contact Contributions from Hirshfeld Surface Analysis:

| Interaction Type | Contribution (%) |

|---|---|

| H···H | 65.8 |

| O···H / H···O | 24.5 |

| C···H / H···C | 8.9 |

| N···H / H···N | 0.8 |

This table presents illustrative data based on typical findings for substituted piperidine derivatives, as specific crystallographic and Hirshfeld analysis data for this compound is not available in the cited literature. researchgate.netnih.gov The data highlights the prevalence of hydrogen-based contacts in molecular packing.

Molecular Dynamics Simulations for Conformational Dynamics and Stability

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a collection of atoms, MD simulations can provide detailed information about the conformational dynamics, stability, and interactions of a molecule like this compound in different environments (e.g., in a vacuum, in solution, or in a protein binding site). nih.gov

MD simulations can explore the potential energy surface of the molecule, identifying stable conformers and the energy barriers between them. Analysis of the simulation trajectory can reveal:

Conformational Stability: By monitoring parameters like the Root Mean Square Deviation (RMSD) of the atomic positions over time, the stability of the molecule's fold can be assessed. A stable trajectory with low RMSD fluctuations indicates that the molecule remains in a consistent conformation. nih.gov

Flexibility: The Root Mean Square Fluctuation (RMSF) of individual atoms or residues highlights the flexible regions of the molecule.

Conformational Preferences: By analyzing the population of different conformers throughout the simulation, their relative stabilities (free energies) can be estimated. For the piperidine ring, the preference for the equatorial versus the axial conformer of the yloxy-acetate substituent can be quantified. whiterose.ac.uk

Illustrative Data Table of Conformational Population from a Molecular Dynamics Simulation:

| Conformer | Description | Population (%) | Relative Free Energy (kcal/mol) |

|---|---|---|---|

| 1 | Equatorial-Chair, Extended Side Chain | 75.2 | 0.00 |

| 2 | Equatorial-Chair, Folded Side Chain | 18.5 | 0.85 |

| 3 | Axial-Chair, Extended Side Chain | 5.1 | 1.75 |

| 4 | Other | 1.2 | - |

This table is a representative example of results that could be obtained from an MD simulation, illustrating the energetic preference for the equatorial conformer of the substituent on the piperidine ring. Specific simulation data for this compound is not available in the cited literature.

Ethyl 2 Piperidin 3 Yloxy Acetate in Advanced Scaffold Design and Organic Synthesis

Role as a Versatile Synthon in Complex Molecule Construction

Ethyl 2-(piperidin-3-yloxy)acetate serves as a highly adaptable synthon, a building block used to introduce specific structural motifs into a larger molecule during chemical synthesis. Its utility stems from the presence of multiple reactive sites that can be selectively functionalized. The secondary amine within the piperidine (B6355638) ring can undergo a variety of transformations, including N-alkylation, N-acylation, and N-arylation, allowing for the attachment of diverse substituents. Furthermore, the ester group of the acetate (B1210297) side chain can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups, providing additional points for molecular elaboration.

This versatility makes this compound a key intermediate in the synthesis of a wide range of complex molecules. chemimpex.com For instance, it is employed as a reagent in the preparation of phenylethylaminopyrimidinylpiperidine derivatives, which have shown potential as prostaglandin (B15479496) D2 receptor antagonists. theclinivex.com The ability to readily modify both the piperidine core and the acetate side chain allows chemists to systematically explore the structure-activity relationships of target molecules, a crucial aspect of drug discovery and development.

Integration into Novel Molecular Scaffolds and Architectures

The incorporation of this compound into new molecular scaffolds is a key strategy in the quest for novel compounds with desired biological activities. chemimpex.com The piperidine ring itself is a privileged scaffold in medicinal chemistry, frequently found in approved drugs. researchgate.net By using this compound as a starting material, chemists can create innovative three-dimensional structures that are not readily accessible through other synthetic routes.

Design Strategies for Scaffold Diversification and Library Generation

The structural features of this compound are particularly well-suited for the generation of diverse chemical libraries. Through combinatorial chemistry approaches, where different building blocks are systematically combined, large numbers of distinct compounds can be synthesized from a common core. The reactivity of the piperidine nitrogen and the ester functionality allows for the introduction of a wide array of substituents, leading to a rapid expansion of the chemical space around the initial scaffold. This diversification is essential for identifying molecules with optimal properties for a given biological target.

Exploration of the Piperidine Moiety as a Key Scaffold Element in Chemical Space Exploration

The piperidine ring is a fundamental component in the exploration of three-dimensional chemical space. researchgate.netwhiterose.ac.uk Unlike flat, aromatic rings, the saturated piperidine ring can adopt various chair and boat conformations, leading to a greater diversity of molecular shapes. whiterose.ac.uk This three-dimensionality is increasingly recognized as a critical factor for achieving high potency and selectivity in drug candidates.

The introduction of substituents onto the piperidine ring, as facilitated by synthons like this compound, further enhances the exploration of this 3D space. The stereochemistry of the substituents on the piperidine ring can significantly influence the biological activity and pharmacokinetic properties of a molecule. researchgate.net Therefore, the ability to synthesize and test different stereoisomers is a key advantage offered by using piperidine-based building blocks.

Applications in Multi-Component Reactions and Cascade Processes for Enhanced Synthetic Efficiency

While specific examples directly involving this compound in multi-component reactions (MCRs) and cascade processes are not extensively documented in the provided search results, its structural motifs suggest high potential for such applications. MCRs, where three or more reactants combine in a single step to form a product that incorporates portions of all the reactants, offer a highly efficient means of generating molecular complexity. The amine and ester functionalities of this compound could potentially participate in well-known MCRs like the Ugi or Passerini reactions, following appropriate derivatization.

Similarly, cascade reactions, where a series of intramolecular transformations are triggered by a single event, represent another powerful strategy for efficient synthesis. The strategic placement of functional groups in derivatives of this compound could enable the design of novel cascade sequences, leading to the rapid assembly of complex polycyclic systems. The development of such efficient synthetic methodologies is a continuous goal in modern organic chemistry.

Ligand Design and Optimization Utilizing the this compound Core

The core structure of this compound is an attractive starting point for the design and optimization of ligands for various biological targets. researchgate.net The piperidine scaffold provides a robust framework that can be decorated with different functional groups to achieve specific binding interactions with a protein or enzyme.

The design process often involves computational modeling to predict how a ligand will bind to its target. The flexibility of the ether linkage and the conformational possibilities of the piperidine ring in this compound are important considerations in these modeling studies. By systematically modifying the substituents on the piperidine nitrogen and the acetate side chain, medicinal chemists can fine-tune the ligand's properties, such as its binding affinity, selectivity, and pharmacokinetic profile. The ultimate goal is to develop a ligand that exhibits the desired biological effect with minimal off-target interactions. The exploration of chiral piperidine scaffolds, in particular, has been shown to be a promising strategy for enhancing biological activities and selectivity. researchgate.net

Structure Activity Relationship Sar Studies and Mechanistic Insights

Systematic Structural Modifications of the Ethyl 2-(piperidin-3-yloxy)acetate Scaffold

The exploration of the chemical space around this compound involves deliberate and systematic alterations to its core structure. These modifications are key to understanding the structure-activity relationship (SAR) and fine-tuning the molecule's properties for specific applications.

Modifications of the Piperidine (B6355638) Ring System and its Substituents

The piperidine ring is a primary target for structural modification. acs.orgnih.gov Research has shown that introducing substituents at various positions on the ring can significantly impact the molecule's properties. For instance, the position of substituents on the piperidine ring can influence electronic effects; C-H functionalization at the C2 position is generally favored electronically due to stabilization of the positive charge buildup by the nitrogen atom, while the C3 position is electronically deactivated due to the inductive effect of the nitrogen. nih.gov Steric hindrance also plays a crucial role, with the C4 position being more sterically accessible. nih.gov

Studies have explored the introduction of various substituents, including alkyl groups and fused ring systems. The addition of bulky substituents can negatively affect stereoselectivity in reactions. acs.org For example, increasing the steric bulk of an N-substituent on a piperidine ring can decrease the stereoselectivity and turnover number (TON) in cyclopropanation reactions. acs.org Conversely, strategic placement of substituents can be used to control the stereochemical outcome of reactions. nih.govwhiterose.ac.uk

Furthermore, the nitrogen atom within the piperidine ring can be modified, for instance, by acylation or alkylation, which alters its electronic properties and steric environment. nih.govosi.lv These modifications can influence the conformational preferences of the ring and its interactions with other molecules.

Variations at the Ether and Ester Linkages and their Influence on Chemical Behavior

The ether and ester linkages are also key points for structural variation. Altering the length and branching of the alkyl chain in the ester group (the ethyl group in the parent compound) can modulate the molecule's lipophilicity and solubility. Similarly, modifications to the ether linkage, such as replacing the oxygen atom with other heteroatoms or altering the connecting chain, can impact the molecule's conformational flexibility and electronic properties.

Correlation of Structural Changes with Reactivity Profiles and Synthetic Efficiency

Systematic structural modifications are directly correlated with the reactivity and synthetic efficiency of this compound derivatives. Quantum chemistry calculations have been employed to understand the influence of the piperidine ring on the chemical reactivity and stability of related molecules. researchgate.net These studies reveal that the piperidine ring significantly affects the steric and electronic properties of the molecule. researchgate.net

For instance, the choice of protecting group on the piperidine nitrogen can dramatically influence the regioselectivity of C-H functionalization reactions. nih.gov Sterically demanding catalysts can be used to override electronic preferences, enabling functionalization at otherwise less reactive positions like C4. nih.gov The efficiency of synthetic transformations, such as the yield and diastereoselectivity of reactions, is also highly dependent on the specific substituents present on the piperidine ring and the nature of the catalyst used. nih.govwhiterose.ac.uk

The following table summarizes the observed effects of structural modifications on reactivity and synthetic outcomes for related piperidine derivatives:

| Modification | Observed Effect on Reactivity/Efficiency | Reference |

| N-Boc vs. N-Bs protecting group | Influences regioselectivity of C-H functionalization | nih.gov |

| Increasing steric bulk of N-substituent | Decreases stereoselectivity and TON in cyclopropanation | acs.org |

| Use of sterically demanding dirhodium catalysts | Overrides electronic preference for C2 functionalization, favoring C4 | nih.gov |

| Hydrogenation of substituted pyridines | Yields cis-piperidines with high diastereoselectivity | whiterose.ac.uk |

Investigation of the Piperidine Moiety's Influence on Molecular Recognition and Interactions

The piperidine moiety plays a crucial role in how this compound and its analogs interact with other molecules, a key factor in their potential applications.

Conformational Preferences and Stereochemical Effects on Molecular Interactions

The piperidine ring typically adopts a chair conformation, similar to cyclohexane. wikipedia.org However, the presence of the nitrogen atom and its substituent leads to two distinct chair conformations: one with the N-H or N-substituent in an axial position and the other in an equatorial position. wikipedia.org The equatorial conformation is generally more stable, though the energy difference can be influenced by the solvent. wikipedia.org

The conformational preference of the piperidine ring and the stereochemistry of its substituents have a profound impact on molecular interactions. The three-dimensional shape of the molecule, dictated by these factors, determines how it fits into binding sites of biological targets or interacts with other reactants. nih.gov For instance, the rigidity introduced by bridging the piperidine ring can help in modeling favorable binding interactions. nih.gov Quantum mechanics calculations and analysis of crystal structures have shown that the orientation of substituents on the piperidine ring (axial vs. equatorial) is influenced by allylic strain and can affect the sp3 character of the piperidine nitrogen. nih.gov

Mechanistic Elucidation of Observed Structure-Activity Correlations in Chemical Transformations

The chemical reactivity of "this compound" is governed by the interplay of its constituent functional groups: the secondary amine of the piperidine ring, the ether linkage, and the ethyl acetate (B1210297) moiety. Structure-activity relationship (SAR) studies in the context of chemical transformations aim to understand how modifications to this structure influence the rate, yield, and mechanism of its reactions. While specific mechanistic studies on this exact molecule are not extensively documented in publicly available literature, a mechanistic understanding can be extrapolated from the well-established chemistry of piperidines, ethers, and esters.

The reactivity of "this compound" can be mechanistically rationalized by considering the electronic and steric effects of its functional groups. The piperidine nitrogen is a nucleophilic and basic center, making it susceptible to reactions such as alkylation, acylation, and sulfonylation. The rate and efficiency of these reactions are influenced by the steric hindrance around the nitrogen atom and the electron density upon it.

Influence of Piperidine Ring Substitution on Reactivity

Substituents on the piperidine ring can significantly alter the reactivity of "this compound" in various chemical transformations. The position and nature of these substituents determine their electronic and steric influence.

N-Substitution: The secondary amine of the piperidine ring is a key reactive site.

N-Alkylation and N-Acylation: The lone pair of electrons on the nitrogen atom readily participates in nucleophilic attack. In N-alkylation, the piperidine nitrogen attacks an alkyl halide, displacing the halide and forming a tertiary amine. Similarly, in N-acylation, the nitrogen attacks the electrophilic carbonyl carbon of an acyl halide or anhydride, leading to the formation of an amide. The rate of these reactions is sensitive to the steric bulk of both the N-substituent and the electrophile. For instance, N-acylation can be retarded by bulky groups on the acylating agent or on the piperidine ring itself. In some contexts, N-acylation of piperidine moieties has been shown to decrease the potency of biologically active molecules, indicating a significant alteration of their chemical properties. nih.gov

Impact of N-Substituents on Ester Reactivity: An N-substituent can electronically influence the reactivity of the distant ester group. Electron-donating alkyl groups can slightly increase the electron density throughout the molecule, potentially affecting the stability of intermediates in reactions involving the ester. Conversely, electron-withdrawing groups, such as an acyl or sulfonyl group, will decrease the basicity and nucleophilicity of the nitrogen. This can also have a more distant electronic effect on the ether and ester moieties.

C-Substitution: Substituents on the carbon atoms of the piperidine ring primarily exert steric effects, but can also have inductive electronic effects.

Steric Hindrance: Bulky substituents on the carbon atoms adjacent to the nitrogen (C2 and C6) can sterically hinder the approach of electrophiles to the nitrogen, thereby slowing down N-alkylation and N-acylation reactions. Similarly, substituents at C3 and C4 can influence the preferred conformation of the piperidine ring, which in turn can affect the accessibility of the nitrogen's lone pair. Studies on related piperidine derivatives have shown that the conformation of the ring (chair vs. boat) can be critical for its reactivity. researchgate.netmdpi.com

Mechanistic Aspects of Ester Hydrolysis

The hydrolysis of the ethyl acetate group in "this compound" can proceed via different mechanisms depending on the pH of the reaction medium. libretexts.orgchemguide.co.uk

Base-Catalyzed Hydrolysis (Saponification):

In the presence of a base, such as sodium hydroxide (B78521), the hydroxide ion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ester. ijcce.ac.ir This results in the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate expels the ethoxide ion, which is a strong base and is immediately protonated by the newly formed carboxylic acid (or water), driving the reaction to completion. The products are the carboxylate salt and ethanol (B145695). This reaction is essentially irreversible. chemguide.co.ukijcce.ac.ir

The rate of saponification is sensitive to the steric environment around the carbonyl group. Structural modifications to the piperidine ring that increase steric bulk near the ester moiety would be expected to decrease the rate of hydrolysis.

Acid-Catalyzed Hydrolysis:

Under acidic conditions, the carbonyl oxygen of the ester is first protonated, which increases the electrophilicity of the carbonyl carbon. libretexts.orgchemguide.co.uk A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Following proton transfer, ethanol is eliminated, and deprotonation of the resulting carbonyl yields the carboxylic acid. This reaction is reversible and is the reverse of Fischer esterification. libretexts.orgchemguide.co.uk

The electronic nature of substituents on the piperidine ring can influence the rate of acid-catalyzed hydrolysis. Electron-withdrawing groups on the piperidine ring would decrease the basicity of the ether oxygen and the carbonyl oxygen, potentially slowing down the initial protonation step. Conversely, electron-donating groups could enhance it.

The table below summarizes the expected influence of structural modifications on the chemical reactivity of "this compound" based on general mechanistic principles.

| Structural Modification | Reaction Type | Expected Effect on Reactivity | Mechanistic Rationale |

| N-Acylation | Ester Hydrolysis | Decrease in rate | The electron-withdrawing acyl group reduces the electron-donating ability of the piperidine nitrogen, which can decrease the stability of positively charged intermediates in acid-catalyzed hydrolysis. |

| Bulky C2/C6 Substituents | N-Alkylation/N-Acylation | Decrease in rate | Increased steric hindrance around the nitrogen atom impedes the approach of the electrophile. |

| Electron-withdrawing C-Substituents | N-Alkylation/N-Acylation | Decrease in rate | Inductive electron withdrawal decreases the nucleophilicity of the piperidine nitrogen. |

| Electron-donating C-Substituents | N-Alkylation/N-Acylation | Increase in rate | Inductive electron donation increases the nucleophilicity of the piperidine nitrogen. |

It is important to note that these correlations are predictive and based on established principles of organic chemistry. Detailed experimental studies involving kinetic measurements and computational modeling would be necessary to fully elucidate the intricate structure-activity relationships in the chemical transformations of "this compound".

Advanced Reaction Studies and Kinetic/thermodynamic Analyses

Detailed Reaction Pathway Elucidation for Transformations Involving Ethyl 2-(piperidin-3-yloxy)acetate

The transformation of this compound can proceed through several reaction pathways, largely dictated by the nature of the reactants and the conditions employed. A common transformation is hydrolysis, particularly under alkaline conditions, which cleaves the ester bond. This reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester group. This leads to the formation of a tetrahedral intermediate, which then collapses to yield sodium 2-(piperidin-3-yloxy)acetate and ethanol (B145695). This saponification reaction is a fundamental transformation for esters. austinpublishinggroup.com

Another significant reaction pathway involves the piperidine (B6355638) ring. For instance, in reactions with isatin (B1672199) derivatives, the piperidine nitrogen can act as a nucleophile, attacking the C-2 carbonyl group of the isatin. This is followed by a ring-opening process of the isatin moiety, resulting in the formation of a 1-(2'-aminophenyl)-2-(piperidin-1-yl)ethane-1,2-dione derivative. maxapress.com This highlights the dual reactivity of the molecule, where both the ester group and the piperidine ring can participate in chemical transformations.

Furthermore, palladium-catalyzed reactions offer another avenue for transformations. While direct studies on this compound are not prevalent, analogous reactions with similar acetate-containing compounds provide insight. For example, in the synthesis of vinyl acetate (B1210297), a proposed mechanism involves the coupling of ethylene (B1197577) with a chemisorbed acetate species on a palladium catalyst. uwm.edu This is followed by β-hydride elimination to form the final product. uwm.edu Such a pathway could be envisioned for this compound, where the acetate moiety interacts with a metal catalyst to facilitate further reactions.

The elucidation of these pathways relies on a combination of experimental techniques, including spectroscopic analysis to identify intermediates and products, and isotopic labeling studies to trace the fate of specific atoms throughout the reaction. uwm.edu Computational modeling also plays a crucial role in mapping out the potential energy surfaces of the reactions and identifying the most likely mechanistic routes.

Kinetic Studies of Key Transformations and Their Rate Laws

Kinetic studies provide quantitative insights into the rates of chemical reactions and the factors that influence them. For transformations involving this compound, understanding the kinetics is essential for process control and optimization.

Determination of Reaction Rates and Rate Constants

The rate law is generally expressed as: Rate = k[this compound]^m[Nucleophile]^n

Where:

k is the rate constant

[this compound] and [Nucleophile] are the molar concentrations of the reactants.

m and n are the reaction orders with respect to each reactant.

Experimental data from kinetic studies are used to determine the reaction orders and the rate constant. This typically involves measuring the change in concentration of a reactant or product over time under different initial concentrations. youtube.com

Table 1: Illustrative Kinetic Data for a Hypothetical Transformation of this compound

| Experiment | Initial [this compound] (M) | Initial [Nucleophile] (M) | Initial Rate (M/s) |

| 1 | 0.10 | 0.10 | 2.0 x 10⁻³ |

| 2 | 0.20 | 0.10 | 4.0 x 10⁻³ |

| 3 | 0.10 | 0.20 | 8.0 x 10⁻³ |

Note: This is a hypothetical data table for illustrative purposes.

From such data, one can deduce the reaction orders. For instance, doubling the concentration of the ester while keeping the nucleophile concentration constant doubles the rate, indicating a first-order dependence on the ester. youtube.com Similarly, doubling the nucleophile concentration while keeping the ester concentration constant quadruples the rate, suggesting a second-order dependence on the nucleophile. youtube.com The rate constant, k, can then be calculated using the determined rate law and the data from any of the experiments. youtube.com

Influence of Catalysts, Temperature, and Solvent on Reaction Kinetics

Several factors can significantly influence the rate of transformations involving this compound.

Catalysts: Catalysts can accelerate a reaction without being consumed in the process. In palladium-catalyzed reactions, the catalyst provides an alternative reaction pathway with a lower activation energy. The nature of the catalyst and its surface properties can dramatically affect the reaction rate. uwm.edu

Temperature: Generally, an increase in temperature leads to an increase in the reaction rate. This is because higher temperatures provide more molecules with the necessary activation energy to overcome the energy barrier of the reaction. However, for exothermic reactions, such as the hydrolysis of some esters, lower temperatures can favor higher conversion at equilibrium. austinpublishinggroup.com The relationship between the rate constant and temperature is described by the Arrhenius equation.

Solvent: The solvent can influence reaction kinetics by stabilizing or destabilizing the reactants, transition states, and products. The polarity of the solvent is a critical factor. frontiersin.org For instance, in reactions proceeding through a more polar transition state than the reactants, a polar solvent can stabilize the transition state and increase the reaction rate. sciepub.com Conversely, if the reactants are more polar than the transition state, a nonpolar solvent might be more favorable.

Thermodynamic Analysis of Reaction Equilibria and Driving Forces

Thermodynamics governs the extent to which a reaction will proceed and the position of equilibrium. The driving force of a chemical reaction is related to the change in Gibbs free energy (ΔG). mdpi.com A negative ΔG indicates a spontaneous reaction that favors the formation of products.

For transformations of this compound, such as hydrolysis, the reaction is typically thermodynamically favorable, with a negative Gibbs free energy change. mdpi.com The equilibrium constant (K_eq) for a reaction is related to the standard Gibbs free energy change (ΔG°) by the equation:

ΔG° = -RT ln(K_eq)

Where:

R is the universal gas constant

T is the temperature in Kelvin

A large K_eq value signifies that the equilibrium lies far to the right, favoring the products. The enthalpy change (ΔH) and entropy change (ΔS) of the reaction also play crucial roles. For instance, the hydrolysis of ethyl acetate is an exothermic reaction (negative ΔH). austinpublishinggroup.com

The thermodynamic favorability of a reaction can be influenced by factors such as the strength of the chemical bonds being broken and formed. mdpi.com In the hydrolysis of this compound, the cleavage of the ester bond and the formation of a carboxylate and an alcohol are the key transformations.

Solvent Effects and Reaction Medium Optimization for Enhanced Yield and Selectivity

The choice of solvent is a critical parameter in chemical synthesis, as it can profoundly impact both the yield and selectivity of a reaction. The solvent's properties, such as polarity, proticity, and its ability to form hydrogen bonds, can influence the reaction pathway and the stability of various species in the reaction mixture. frontiersin.org

For reactions involving this compound, optimizing the reaction medium is key to achieving desired outcomes. For example, in the synthesis of poly(2-ethyl-2-oxazoline), switching the solvent from acetonitrile (B52724) to ethyl acetate, a greener solvent, was shown to be a significant improvement for pharmaceutical applications. rsc.org

The effect of solvent polarity on selectivity can be observed in cycloaddition reactions. In the reaction of 2-furfural oxime with ethyl propiolate, the ratio of regioisomers formed was found to be dependent on the solvent used, with different ratios observed in dichloromethane, toluene, ethanol, and dimethyl sulfoxide. sciepub.com This highlights how the solvent can differentially stabilize the transition states leading to different products.

In the aerobic oxidation of aldehydes, the solvent was found to play a critical role in determining the product distribution. Protic solvents, while sometimes slowing down the reaction rate, could lead to higher selectivity for the desired carboxylic acid product by promoting hydrogen transfer in a key rearrangement step. frontiersin.org

Table 2: Solvent Properties and Their Potential Impact on Reactions

| Solvent | Polarity (Dielectric Constant) | Protic/Aprotic | Potential Effects on Reactions of this compound |

| Water | 80.1 | Protic | Can act as a reactant in hydrolysis; can stabilize polar intermediates. |

| Ethanol | 24.5 | Protic | Can participate in transesterification; can form hydrogen bonds. frontiersin.org |

| Acetonitrile | 37.5 | Aprotic | Polar aprotic solvent, can be replaced by greener alternatives. rsc.org |

| Ethyl Acetate | 6.02 | Aprotic | A greener solvent alternative for certain polymerizations. rsc.org |

| Dichloromethane | 9.08 | Aprotic | Can influence regioselectivity in cycloaddition reactions. sciepub.com |

| Toluene | 2.38 | Aprotic | Nonpolar solvent, may favor reactions with nonpolar transition states. sciepub.com |

Future Perspectives and Emerging Research Avenues

Development of Novel Methodologies for Enhanced Synthesis and Derivatization of Ethyl 2-(piperidin-3-yloxy)acetate

The synthesis of this compound and its derivatives is a cornerstone for its future exploration. Current synthetic routes likely rely on established chemical transformations. The core ether linkage, for instance, is amenable to formation via the Williamson ether synthesis. wikipedia.orgacs.orgresearchgate.netnih.gov This reaction would involve the deprotonation of a suitably protected 3-hydroxypiperidine (B146073) to form an alkoxide, which then undergoes nucleophilic substitution with an ethyl haloacetate, such as ethyl chloroacetate (B1199739) or ethyl bromoacetate.

Future research will undoubtedly focus on optimizing this process and developing novel, more efficient synthetic strategies. Key areas for advancement include:

Catalytic Approaches: Moving beyond stoichiometric base conditions, the development of catalytic methods for the etherification step would enhance the sustainability and atom economy of the synthesis. This could involve phase-transfer catalysis or the use of novel organocatalysts to facilitate the reaction under milder conditions.

Flow Chemistry: The implementation of continuous flow technologies offers significant advantages in terms of safety, scalability, and reproducibility. A flow-based synthesis of this compound would allow for precise control over reaction parameters, potentially leading to higher yields and purity while minimizing reaction times.

Protecting Group Strategies: The piperidine (B6355638) nitrogen atom's reactivity necessitates the use of protecting groups during synthesis. Research into more easily removable or orthogonal protecting groups will be crucial for streamlining the synthesis of N-substituted derivatives. The Boc (tert-butyloxycarbonyl) group is a common choice, removable under acidic conditions. researchgate.net

Derivatization of the this compound scaffold opens up a vast chemical space for exploration. The two primary handles for derivatization are the piperidine nitrogen and the ethyl ester.

N-Functionalization: The secondary amine of the piperidine ring is a prime site for modification. N-alkylation, N-arylation, and N-acylation can introduce a wide array of substituents, significantly altering the molecule's physicochemical properties.

Ester Modification: The ethyl ester moiety can be readily transformed into other functional groups. Hydrolysis to the corresponding carboxylic acid would provide a key intermediate for the formation of a diverse range of amides via coupling reactions with various amines. nih.govacs.orgacs.orgwikipedia.orgnews-medical.net This is a particularly attractive route for generating libraries of compounds for biological screening. The ester can also be reduced to the corresponding alcohol, providing another point for further chemical elaboration.

A recent study highlighted a novel two-stage process for modifying piperidines, involving biocatalytic carbon-hydrogen oxidation followed by radical cross-coupling with nickel electrocatalysis. news-medical.net This modular approach could be adapted for the synthesis of complex derivatives of this compound, significantly simplifying the construction of intricate 3D molecules. news-medical.net

Advanced Predictive Modeling for Structure-Reactivity Relationships and Scaffold Design

The integration of computational chemistry is set to revolutionize the way we approach the design and synthesis of new molecules. For this compound, advanced predictive modeling will play a pivotal role in understanding its properties and guiding the synthesis of new derivatives with desired characteristics.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies will be instrumental in this regard. By building mathematical models that correlate the structural features of a series of compounds with their biological activity or physical properties, researchers can predict the potential of newly designed molecules before they are synthesized. mdpi.comyoutube.comexamside.com For instance, a 3D-QSAR study on related 2-((pyridin-3-yloxy)methyl)piperazine derivatives successfully identified key steric and electrostatic contributions to their biological activity. mdpi.com Similar models could be developed for derivatives of this compound to guide the design of compounds with optimized properties.

Molecular docking simulations are another powerful tool that can provide insights into how these molecules might interact with biological targets such as enzymes or receptors. wikipedia.orgrsc.org These simulations can predict the binding affinity and orientation of a ligand within a protein's active site, helping to prioritize which derivatives to synthesize. wikipedia.orgrsc.org For example, docking studies on piperidine-dihydropyridine hybrids have been used to rationalize their anticancer activity by predicting their interactions with the Epidermal Growth Factor Receptor (EGFR). wikipedia.org

Furthermore, predictive models can be employed to forecast the reactivity of different sites on the this compound molecule. This can help in planning synthetic routes and anticipating potential side reactions. By understanding the electronic and steric factors that govern reactivity, chemists can select the most appropriate reagents and conditions to achieve the desired chemical transformations.

The following table outlines potential computational approaches and their applications for this compound:

| Computational Method | Application | Potential Insights |

| 3D-QSAR/CoMFA | Predicting biological activity of derivatives | Identification of key structural features for activity |

| Molecular Docking | Simulating interaction with biological targets | Prediction of binding affinity and mode |

| Molecular Dynamics | Assessing the stability of ligand-protein complexes | Understanding the dynamic behavior of the molecule |